![molecular formula C7H12ClF2N B2483905 7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride CAS No. 2580203-87-6](/img/structure/B2483905.png)

7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

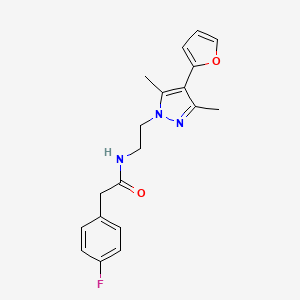

7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride is a compound of interest due to its unique structural and chemical properties. Azaspirocycles, including this compound, are prevalent in various chemical syntheses and have applications in drug discovery due to their potential biological activities.

Synthesis Analysis

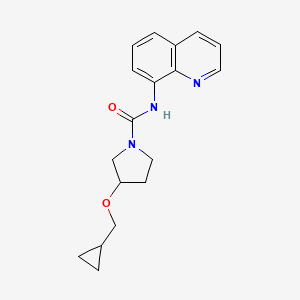

The synthesis of difluoroalkylated azaspiro[4.5]decane derivatives, closely related to 7,7-Difluoro-5-azaspiro[3.4]octane, involves copper-catalyzed difluoroalkylation of N-benzylacrylamides. This process includes a tandem radical addition and dearomatizing cyclization, yielding difluoroalkylated products that can be converted into quinolinone and spirocyclohexanone scaffolds (Li et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis of Azaspirocycles

Wipf et al. (2004) demonstrated the synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. These compounds, derived from multicomponent condensation processes, serve as significant scaffolds in drug discovery due to their complex and functionalized structures (Wipf, Stephenson, & Walczak, 2004).

Synthesis of Azaspiro Bicyclo Hydantoin Derivatives

Basappa et al. (2009) explored the synthesis of new azaspiro bicyclic hydantoin derivatives. They focused on their anti-proliferative effects against various cancer cells, demonstrating the potential of these compounds in cancer treatment and angiogenic activity inhibition (Basappa, Kumar, Swamy, Sugahara, & Rangappa, 2009).

Construction of Multifunctional Modules

Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes. These compounds were designed as multifunctional modules for drug discovery, highlighting the diverse applications and structural versatility of azaspirocycles in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).

Supramolecular Aggregation Studies

Foces-Foces et al. (2005) studied the crystal structures of hydroxycarboxylic acid derivatives related to azaspirocycles. They provided insights into the molecular interactions and structural dimensions of these compounds, which are crucial for understanding their behavior in various applications (Foces-Foces, Rodríguez, Febles, Pérez, & Martín, 2005).

Synthesis of Spirocyclic Epoxides

Adamovskyi et al. (2014) described a unique rearrangement of 1-oxa-6-azaspiro[2.5]octane derivative leading to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. This work is significant for synthesizing complex molecular structures, demonstrating the versatility of azaspirocycles (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).

Safety and Hazards

The safety information available indicates that “7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride” has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Eigenschaften

IUPAC Name |

7,7-difluoro-5-azaspiro[3.4]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N.ClH/c8-7(9)4-6(10-5-7)2-1-3-6;/h10H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPQVKVBNMGXDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(CN2)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2483822.png)

![1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B2483827.png)

![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2483829.png)

![4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline](/img/structure/B2483833.png)

![(2S,4As,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B2483835.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2483837.png)

![Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2483841.png)

![2-naphtho[2,1-b]furanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2483844.png)